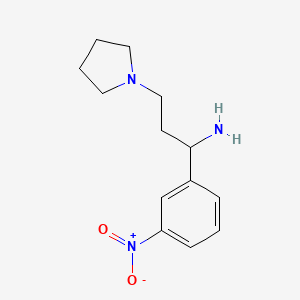
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is an organic compound that features a nitrophenyl group attached to a pyrrolidine ring through a propanamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine typically involves the following steps:
Formation of Pyrrolidine: Pyrrolidine can be synthesized through the hydrogenation of pyrrole or by the reaction of 1,4-dibromobutane with ammonia.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the pyrrolidine ring through a propanamine linker. This can be achieved using reductive amination, where the nitrophenyl ketone is reacted with pyrrolidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydrogenation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Reduction: 1-(3-Aminophenyl)-3-pyrrolidin-1-ylpropan-1-amine.
Substitution: Various substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interaction of nitrophenyl compounds with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the oxidative state of biological systems. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The propanamine linker provides flexibility, allowing the compound to fit into various binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine: Similar structure but with the nitro group in the para position.
1-(3-Nitrophenyl)-3-piperidin-1-ylpropan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(3-Nitrophenyl)-3-morpholin-1-ylpropan-1-amine: Similar structure but with a morpholine ring.
Uniqueness
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is unique due to the specific positioning of the nitro group and the presence of the pyrrolidine ring. This combination provides distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c14-13(6-9-15-7-1-2-8-15)11-4-3-5-12(10-11)16(17)18/h3-5,10,13H,1-2,6-9,14H2 |
Clé InChI |
DPXXYMQUWQIWCM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


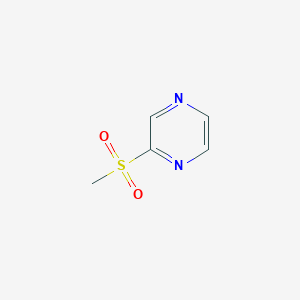

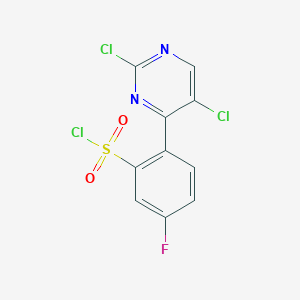
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
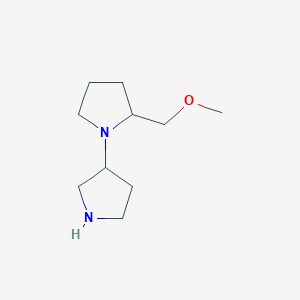

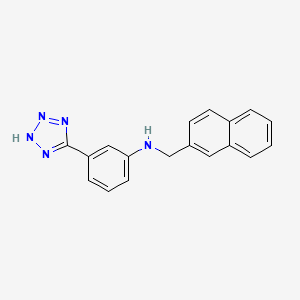
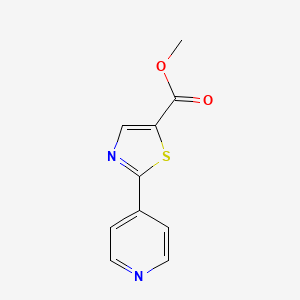
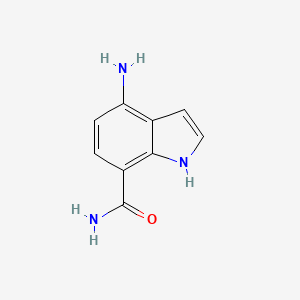
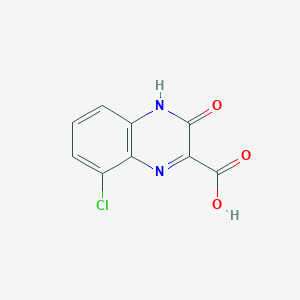
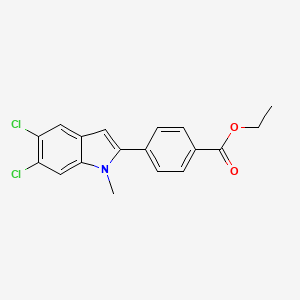
![3-Iodo-7-(2-propan-2-ylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13874967.png)

![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)
